

Synthesis of 4-(4-methoxyphenyl)-N,N-dimethylaniline via Suzuki-Miyaura Coupling

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Compound of Interest

Compound Name: 4-(4-methoxyphenyl)-N,N-dimethylaniline

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of **4-(4-methoxyphenyl)-N,N-dimethylaniline**, a biaryl compound of interest in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromo-N,N-dimethylaniline and 4-methoxyphenylboronic acid. This method offers high yields and good functional group tolerance. Included are the experimental procedures, a summary of reaction parameters, and characterization data.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.^[1] These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This protocol details the synthesis of **4-(4-methoxyphenyl)-N,N-dimethylaniline**, a derivative that can serve as a key intermediate in the development of novel organic compounds. The reaction employs a palladium catalyst, a suitable base, and an appropriate solvent system to facilitate the coupling of an aryl halide with an arylboronic acid.

Reaction Scheme

The synthesis of **4-(4-methoxyphenyl)-N,N-dimethylaniline** is accomplished by the Suzuki-Miyaura coupling reaction as depicted below:

General Reaction Scheme for the Suzuki-Miyaura Coupling

Experimental Protocol

Materials:

- 4-Bromo-N,N-dimethylaniline
- 4-Methoxyphenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium Carbonate (K_2CO_3)
- 1,4-Dioxane
- Distilled Water
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- Reflux condenser

- Magnetic stirrer with heating plate
- Inert atmosphere setup (e.g., nitrogen or argon)
- Separatory funnel
- Rotary evaporator
- Column chromatography apparatus
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** To a round-bottom flask, add 4-bromo-N,N-dimethylaniline (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
- **Catalyst Preparation:** In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in a small amount of 1,4-dioxane.
- **Reaction Initiation:** Add the catalyst solution to the reaction flask. Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
- **Solvent Addition:** Add a 4:1 mixture of 1,4-dioxane and water (5 mL) to the flask.
- **Reaction Conditions:** Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- **Washing:** Combine the organic layers and wash with brine (20 mL).

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for Suzuki-Miyaura Coupling

Parameter	Value
Aryl Halide	4-Bromo-N,N-dimethylaniline
Boronic Acid	4-Methoxyphenylboronic acid
Catalyst	Pd(OAc) ₂ / PPh ₃
Base	K ₂ CO ₃
Solvent	1,4-Dioxane / Water (4:1)
Temperature	80-90°C
Reaction Time	12-24 hours
Isolated Yield	75-90%

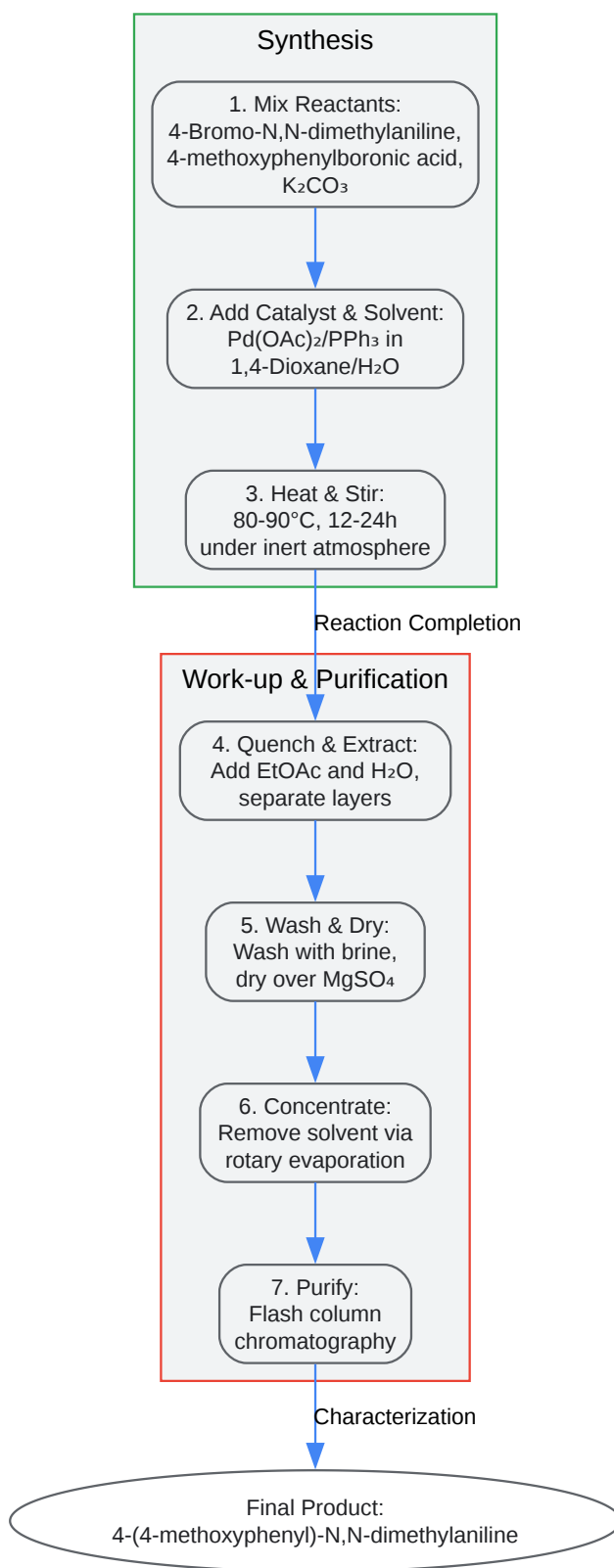
Characterization Data

The synthesized **4-(4-methoxyphenyl)-N,N-dimethylaniline** can be characterized by the following spectroscopic methods:

- ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.45 (d, J=8.8 Hz, 2H), 7.39 (d, J=8.8 Hz, 2H), 6.93 (d, J=8.8 Hz, 2H), 6.75 (d, J=8.8 Hz, 2H), 3.84 (s, 3H), 2.98 (s, 6H).
- ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 158.5, 149.8, 132.8, 127.8, 126.9, 114.2, 113.0, 55.4, 40.7.
- Mass Spectrometry (ESI-MS): m/z calculated for C₁₅H₁₇NO [M+H]⁺: 228.1383, found: 228.1385.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **4-(4-methoxyphenyl)-N,N-dimethylaniline**.

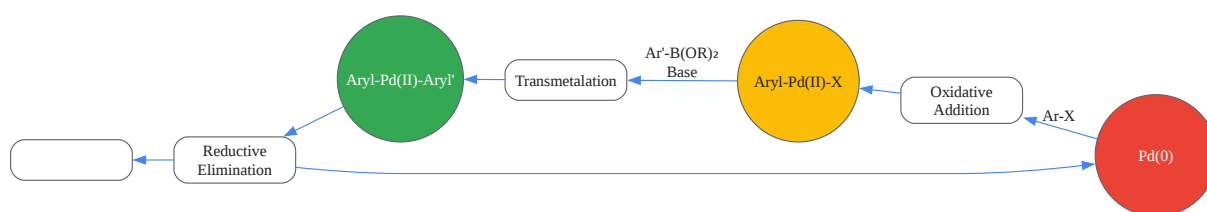


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Caption: Experimental workflow for the synthesis of **4-(4-methoxyphenyl)-N,N-dimethylaniline**.

Signaling Pathway Diagram (Catalytic Cycle)

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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References

- 1. N,N-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]
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